Lipophilicity Advantage Over Analogs
6-Chloro-N-cyclohexylpyridazin-3-amine exhibits an XLogP3-AA value of 2.9 [1]. This is 1.8 log units higher than the N-methyl analog (XLogP3-AA = 1.1) [2] and 0.2 log units higher than the N-phenyl analog (XLogP3-AA = 2.7) [3], indicating significantly enhanced lipophilicity conferred by the cyclohexyl group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 6-chloro-N-methylpyridazin-3-amine (1.1); 6-chloro-N-phenylpyridazin-3-amine (2.7) |
| Quantified Difference | +1.8 log units vs. methyl; +0.2 log units vs. phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability and enhanced binding to hydrophobic protein pockets, making this compound a strategic choice for optimizing ADME properties or targeting lipid-rich environments.
- [1] PubChem. Compound Summary for CID 3221059, 3-Chloro-6-(cyclohexylamino)pyridazine. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 588540, 6-Chloro-N-methylpyridazin-3-amine. National Center for Biotechnology Information. View Source
- [3] PubChem. Compound Summary for CID 6401740, 6-chloro-N-phenylpyridazin-3-amine. National Center for Biotechnology Information. View Source
